molecular formula C8H18N2S B14629010 N-Butan-2-yl-N'-propan-2-ylthiourea CAS No. 54088-58-3

N-Butan-2-yl-N'-propan-2-ylthiourea

Cat. No.: B14629010
CAS No.: 54088-58-3
M. Wt: 174.31 g/mol
InChI Key: QFGONZUOOBRNMD-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N’-propan-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This specific compound has two alkyl groups, butan-2-yl and propan-2-yl, attached to the nitrogen atoms, making it a unique member of the thiourea family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-propan-2-ylthiourea typically involves the reaction of butan-2-ylamine with propan-2-yl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-propan-2-ylthiourea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used

Properties

CAS No.

54088-58-3

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-butan-2-yl-3-propan-2-ylthiourea

InChI

InChI=1S/C8H18N2S/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H2,9,10,11)

InChI Key

QFGONZUOOBRNMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NC(C)C

Origin of Product

United States

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